molecular formula C13H14O5 B237973 Goniopypyrone CAS No. 129578-07-0

Goniopypyrone

Cat. No.: B237973
CAS No.: 129578-07-0
M. Wt: 250.25 g/mol
InChI Key: XIHDWURQMYWEBZ-NFNQGEQYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Goniopypyrone has been achieved from an advanced common precursor formed from D-(+)-mannitol . The synthesis involves changing the carbinol protection profile to obtain the desired product . The synthetic route typically includes steps such as protection, oxidation, and cyclization reactions under specific conditions to yield this compound.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting provides a foundation for potential scale-up. The use of D-(+)-mannitol as a starting material and the optimization of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Goniopypyrone undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Goniopypyrone has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Goniopypyrone is unique due to its specific structural features and higher bioactivity compared to similar compounds . Its ability to exhibit significant cytotoxicity at low concentrations makes it a compound of interest for further research and potential therapeutic applications.

Properties

IUPAC Name

(1R,5S,7S,8R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c14-9-6-8-10(15)13(18-9)11(16)12(17-8)7-4-2-1-3-5-7/h1-5,8,10-13,15-16H,6H2/t8-,10?,11+,12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHDWURQMYWEBZ-NFNQGEQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)C3=CC=CC=C3)O)OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C([C@H]([C@@H]([C@@H](O2)C3=CC=CC=C3)O)OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317665
Record name Goniopypyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129578-07-0
Record name Goniopypyrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129578-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Goniopypyrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129578070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Goniopypyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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